molecular formula C7H6Cl2O B132187 2,4-Dichlorobenzyl alcohol CAS No. 1777-82-8

2,4-Dichlorobenzyl alcohol

Cat. No. B132187
CAS RN: 1777-82-8
M. Wt: 177.02 g/mol
InChI Key: DBHODFSFBXJZNY-UHFFFAOYSA-N
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Patent
US04387253

Procedure details

Aqueous sodium hydroxide (36 ml. of 70% w/v solution) was added slowly with stirring to glacial acetic acid (39 g). The solution was then heated to reflux and a mixture of 2,4-dichlorobenzyl chloride (100 g) and tetrabutylammonium iodide (1 g) added. The mixture was heated under reflux with stirring for 7 hours. The mixture was then treated with aqueous sodium hydroxide and worked up as described in Example 1 to give 2,4-dichlorobenzyl alcohol, having a purity of 98.5% in a yield of 95.0%.
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
39 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[Cl:3][C:4]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:5]=1[CH2:6]Cl>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.C(O)(=O)C>[Cl:3][C:4]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:5]=1[CH2:6][OH:1] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
36 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=C(CCl)C=CC(=C1)Cl
Name
Quantity
1 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
39 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
ClC1=C(CO)C=CC(=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.